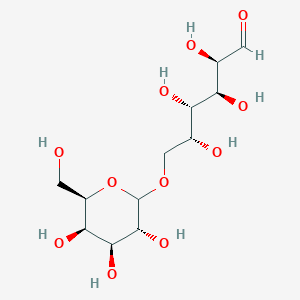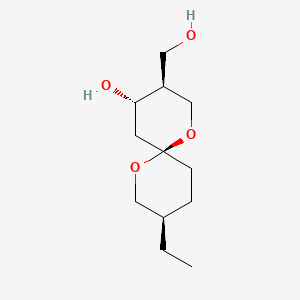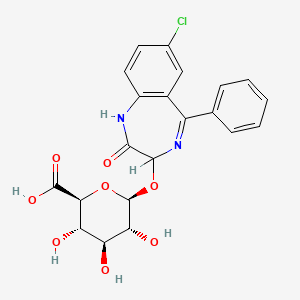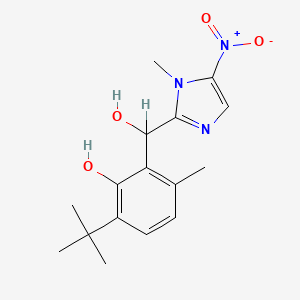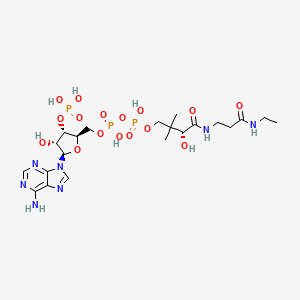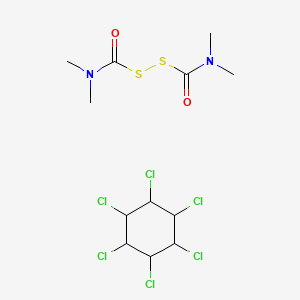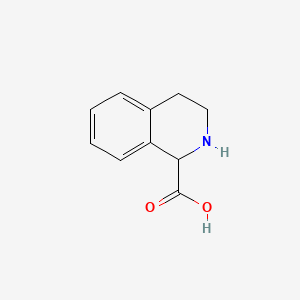
1,2,3,4-テトラヒドロイソキノリン-1-カルボン酸
概要
説明
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) is an important organic acid found in nature. It is a key intermediate in the synthesis of many pharmaceuticals and other compounds. THIQ-1-COOH is also a useful tool for laboratory experiments due to its unique properties.
科学的研究の応用
天然物および医薬品の合成
THIQ-1-COOHは、さまざまな天然物および合成医薬品の合成における重要な構成要素として役立ちます。 その光学的に純粋な形態は、特に医薬品開発において重要なキラル分子を作成するために貴重です {svg_1}。この化合物の汎用性により、特定の治療目的のために調整できる、広範囲の生物学的に活性な誘導体を生成することができます。
ウイルスポリメラーゼ阻害剤
研究者は、THIQ-1-COOHの誘導体を合成し、インフルエンザウイルスポリメラーゼ酸性(PA)エンドヌクレアーゼドメインの強力な阻害剤として評価してきました {svg_2}。これらの阻害剤は、ウイルス複製を阻止する上で重要な役割を果たし、抗ウイルス薬開発の有望な経路です。
神経変性疾患の治療
THIQ-1-COOHとその類似体は、神経変性疾患に対するさまざまな生物学的活性を示します。 たとえば、ムクナ・プルリエンスから単離された誘導体は、パーキンソン病の治療のために伝統的に使用されており、L-DOPAから合成され、末梢カテコール-O-メチルトランスフェラーゼ阻害剤として作用します {svg_3}。
抗炎症および抗癌化合物
THIQ骨格は、抗炎症および抗癌特性を持つ化合物の設計に使用されます。 THIQ-1-COOHの構造的柔軟性により、炎症や癌の進行に関与するさまざまな生物学的標的と相互作用できる分子の開発が可能になります {svg_4}。
立体配座的に制限されたアミノ酸の合成
THIQ-1-COOHは、立体配座的に制限されたアミノ酸の合成に使用されます。これは、フェニルアラニンのアナログです。 これらのアナログは、タンパク質-タンパク質相互作用の研究やペプチドベースの治療薬の開発に重要です {svg_5}。
新規合成法の開発
この化合物は、ペタシス反応とポメランツ-フリッチ-ボビット環化の組み合わせなどの新規合成法の開発にも中心的な役割を果たしています。 これらの方法は、THIQ誘導体の効率的な合成を促進し、医薬品化学者に利用可能なツールキットを拡大します {svg_6}。
作用機序
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ and its analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq and its analogs interact with their targets, leading to changes in the biological activities of various infective pathogens and neurodegenerative disorders . For instance, some THIQ derivatives have been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .
Biochemical Pathways
For instance, THIQ derivatives have been found to inhibit the PD-1/PD-L1 pathway, which plays a crucial role in immune response .
Pharmacokinetics
It’s known that thiq is a conformationally restricted analog of phenylalanine (phe), which usually results in an increase in bioavailability, selectivity, and potency .
Result of Action
The molecular and cellular effects of THIQ’s action are diverse, given its wide range of biological activities. For instance, THIQ derivatives have been found to inhibit the PD-1/PD-L1 pathway, which can reinvigorate exhausted immune cells and enable the host immune cells to detect and eliminate previously “hidden” cancers .
Action Environment
It’s known that the biological activity of thiq and its analogs can be influenced by various factors, including the specific targets they interact with and the specific conditions under which they are used .
Safety and Hazards
将来の方向性
The synthesis of enantiomeric pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids is expected to provide access to chiral carboxyl‐substituted 1,2,3,4‐tetrahydroquinolines and 1,2,3,4‐tetrahydro‐ß‐carbolines . This method is expected to be an effective approach for the synthesis of these compounds.
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is involved in various biochemical reactions due to its structural properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that hydrolyzes almost all β-lactam antibiotics Additionally, 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can act as a precursor for the synthesis of other biologically active molecules, further highlighting its importance in biochemical pathways .
Cellular Effects
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their potential to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . By inhibiting this pathway, 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can enhance the immune response against cancer cells, demonstrating its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit NDM-1 involves binding to the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics . This binding interaction is crucial for its antibacterial properties. Additionally, its derivatives’ inhibition of the PD-1/PD-L1 pathway involves interactions with the proteins involved in this immune checkpoint, blocking their function and enhancing the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature Over time, degradation products may form, which could influence its biological activity
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing the immune response and inhibiting bacterial growth . At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could potentially lead to cytotoxicity or other negative impacts on cellular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized through pathways involving oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it may interact with binding proteins that facilitate its distribution within the body . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity.
Subcellular Localization
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347435 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41034-52-0 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41034-52-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)


![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)
